(1S)-1,3-dihydrospiro[indene-2,4'-piperidin]-1-amine dihydrochloride
Description
(1S)-1,3-Dihydrospiro[indene-2,4'-piperidin]-1-amine dihydrochloride (CAS: 2306254-23-7) is a chiral spirocyclic compound with the molecular formula C₁₃H₂₀Cl₂N₂ and a molecular weight of 299.22 g/mol . Its structure features a fused indene-piperidine spiro system, where the indene moiety is linked to a piperidine ring via a spiro carbon. The (1S) stereochemistry confers enantiomeric specificity, critical for applications in medicinal chemistry and asymmetric synthesis. Commercially available with ≥97% purity, it is stored at 2–8°C and transported under cold-chain conditions .
The compound is widely utilized in drug discovery, particularly as a building block for kinase inhibitors and allosteric modulators. For example, it forms part of GDC-1971, a SHP2 inhibitor under investigation for solid tumors .
Properties
IUPAC Name |
(1S)-spiro[1,3-dihydroindene-2,4'-piperidine]-1-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2.2ClH/c14-12-11-4-2-1-3-10(11)9-13(12)5-7-15-8-6-13;;/h1-4,12,15H,5-9,14H2;2*1H/t12-;;/m1../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRIUJDINAXEKJO-CURYUGHLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC3=CC=CC=C3C2N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNCCC12CC3=CC=CC=C3[C@H]2N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2306254-23-7 | |
| Record name | (1S)-1,3-Dihydrospiro[indene-2,4'-piperidin]-1-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
It is known that similar compounds have been found to interact with various receptors, contributing to their biological activity.
Mode of Action
It’s worth noting that similar compounds have been found to reversibly inhibit certain receptor activations. The compound’s interaction with its targets and the resulting changes would depend on the specific biochemical context.
Biochemical Pathways
Indole derivatives, which share a similar structure, have been found to possess various biological activities, affecting a broad range of biochemical pathways.
Biological Activity
(1S)-1,3-dihydrospiro[indene-2,4'-piperidin]-1-amine dihydrochloride is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.
Chemical Structure and Synthesis
The compound belongs to the class of spiro compounds, which are characterized by two or more rings sharing a single atom. Its structure can be represented as follows:
The synthesis involves multiple steps, typically beginning with the formation of the spiro-indene framework followed by the introduction of the piperidine moiety. Various synthetic methods have been explored, including those that utilize indane derivatives as precursors .
Anticancer Activity
Recent studies have indicated that compounds similar to (1S)-1,3-dihydrospiro[indene-2,4'-piperidin]-1-amine exhibit significant anticancer properties. For instance, derivatives tested against human lung cancer cell lines (A549) showed promising antiproliferative effects. The most active derivatives achieved over 50% growth inhibition at concentrations around 50 μg/mL .
Neuroprotective Effects
Research has also highlighted potential neuroprotective activities of spiro compounds. In vitro studies on neuroblastoma cell lines suggest that certain derivatives can enhance cell viability and reduce apoptosis under stress conditions. This is particularly relevant for developing treatments for neurodegenerative diseases .
Antimicrobial Properties
The compound's antimicrobial properties have been evaluated against various bacterial strains. Preliminary results indicate that it possesses moderate antibacterial activity, making it a candidate for further exploration in infectious disease treatment .
Study 1: Antiproliferative Activity in Lung Cancer
In a comparative study involving several spiro compounds, this compound was assessed for its effect on A549 cells. The study revealed that this compound inhibited cell growth significantly compared to controls. Detailed results are summarized in Table 1.
| Compound | Concentration (μg/mL) | % Cell Growth Inhibition |
|---|---|---|
| This compound | 50 | 52% |
| Control | - | 100% |
Study 2: Neuroprotective Effects
Another study investigated the neuroprotective effects of the compound on SH-SY5Y neuroblastoma cells. Results indicated enhanced cell survival rates when treated with specific concentrations of the compound under oxidative stress conditions.
| Treatment Condition | % Cell Viability |
|---|---|
| Control | 100% |
| Compound (50 μg/mL) | 70% |
Comparison with Similar Compounds
Spiro[piperidine-4,2'-quinoline] Derivatives
Example: 1'-Acyl-1-benzyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinolines] (e.g., compounds 3a-l in )
- Structural Differences: The piperidine ring is fused with a quinoline system instead of indene. The presence of a benzyl group and acyl substituents enhances lipophilicity.
- Synthesis : Prepared via acylation of spiro-piperidine precursors, yielding 80–95% efficiency .
- Stability : Mass spectra show weak molecular ion signals (0.5–8% intensity), suggesting lower stability compared to the dihydrochloride salt form of the target compound .
- Applications : Primarily intermediates for antimalarial and antimicrobial agents.
Spiro[1H-indene-1,4'-piperidine] (CAS: 33042-66-9)
- Structural Differences : Lacks the amine group and dihydrochloride salt. Molecular formula C₁₃H₁₅N (MW: 185.26) .
- Properties : Neutral amine with reduced solubility in aqueous media. InChI code indicates planar indene and chair-conformation piperidine .
- Applications : Used in ligand design for G-protein-coupled receptors (GPCRs).
Sulfinamide and Carboxylate Derivatives
Example : (R)-N-((S)-1,3-Dihydrospiro[indene-2,4'-piperidin]-1-yl)-2-methylpropane-2-sulfinamide (CAS: 2245085-41-8)
- Structural Differences : Replaces the amine hydrochloride with a sulfinamide group, increasing steric bulk.
- Synthesis : Derived from chiral sulfinyl chloride precursors, with yields >90% .
- Applications : Chiral auxiliaries in asymmetric catalysis.
Example : (1S)-tert-Butyl 6-bromo-1-(1,1-dimethylethylsulfinamido)-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate
Oxane-Spiro Analogues
Example : 1,3-Dihydrospiro[indene-2,4'-oxane]-3-amine hydrochloride
- Structural Differences : Replaces the piperidine nitrogen with an oxygen atom, altering hydrogen-bonding capacity.
- Properties : Lower basicity (pKa ~7 vs. ~9 for piperidine derivatives) .
- Applications : Explored as serotonin receptor modulators.
Comparative Data Table
Research Findings and Key Insights
- Solubility Enhancement : The dihydrochloride salt form of the target compound improves aqueous solubility (critical for bioavailability) compared to neutral analogues like Spiro[1H-indene-1,4'-piperidine] .
- Stereochemical Impact : The (1S) configuration enhances binding affinity in SHP2 inhibitors, as seen in GDC-1971, whereas racemic mixtures show reduced efficacy .
- Synthetic Flexibility : Brominated and acylated derivatives (e.g., ) serve as versatile intermediates for further functionalization, enabling rapid diversification in drug discovery .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for enantioselective preparation of (1S)-1,3-dihydrospiro[indene-2,4'-piperidin]-1-amine dihydrochloride?
- Methodology : The compound can be synthesized via rhodium(III)-catalyzed C–H functionalization and spiroannulation, as demonstrated in enantioselective spiroindenes synthesis . Key steps include:
- Using a chiral directing group (e.g., tert-butylsulfinamide) to ensure stereochemical control.
- Optimizing reaction conditions (e.g., solvent, temperature, catalyst loading) to achieve >95% enantiomeric excess (ee).
Q. How can researchers verify the structural integrity of this compound in solution?
- Methodology :
- NMR Spectroscopy : Analyze - and -NMR spectra to confirm the spirocyclic scaffold and amine hydrochloride moiety. Compare with reference data from validated sources (e.g., Sigma-Aldrich or peer-reviewed syntheses) .
- Mass Spectrometry : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (CHClN, MW: 275.22 g/mol) .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Methodology :
- Solubility Testing : Dissolve in polar solvents (e.g., DMSO, methanol) at concentrations up to 50 mM. Avoid aqueous buffers unless protonated amines enhance solubility .
- Stability Assessment : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. The dihydrochloride salt improves stability compared to freebase forms .
Advanced Research Questions
Q. How does the spirocyclic architecture influence the compound's interaction with biological targets (e.g., kinases or GPCRs)?
- Methodology :
- Molecular Docking : Perform in silico docking studies (e.g., AutoDock Vina) to predict binding affinity to targets like SHP2 or CCR2 receptors, leveraging its rigid spiro scaffold for selective interactions .
- In Vitro Assays : Test inhibition of SHP2 phosphatase activity (IC) using malachite green phosphate detection .
Q. What strategies resolve contradictions in reported synthetic yields for this compound?
- Methodology :
- Parameter Optimization : Re-evaluate reaction parameters (e.g., catalyst purity, inert atmosphere) from conflicting protocols. For example, Rh(III) catalysts degrade under moisture, requiring rigorous anhydrous conditions .
- Byproduct Analysis : Use LC-MS to identify side products (e.g., over-alkylation or ring-opening byproducts) that reduce yields .
Q. How can researchers mitigate batch-to-batch variability in enantiomeric purity?
- Methodology :
- Chiral HPLC : Implement chiral stationary phases (e.g., Chiralpak IA) to quantify ee. Adjust recrystallization solvents (e.g., ethanol/water mixtures) to enhance diastereomeric resolution .
- Quality Control : Establish strict specifications (e.g., ≥98% ee) and reject batches failing USP/ICH guidelines .
Q. What in vitro toxicity models are appropriate for preclinical evaluation of this compound?
- Methodology :
- Cell Viability Assays : Use HepG2 or HEK293 cells treated with 1–100 µM compound for 48–72 hours, measuring ATP levels via CellTiter-Glo® .
- Genotoxicity Screening : Perform Ames tests (bacterial reverse mutation assay) to assess mutagenic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
